![molecular formula C8H10N2O6S B1518838 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1000933-49-2](/img/structure/B1518838.png)
4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
4-[(Carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid (CMSPC) is a carboxylic acid derivative that is commonly used as a reagent in organic synthesis. It was first synthesized in the early 1950s and has since been used in a variety of laboratory experiments and research applications. CMSPC is a versatile compound that can be used to synthesize a wide range of compounds, including pharmaceuticals and other organic compounds. In addition, CMSPC has been studied for its potential therapeutic and biochemical effects.
Wissenschaftliche Forschungsanwendungen
Catalyzing Living Radical Polymerizations
This compound serves as a chemical reagent in living radical polymerizations. These polymerizations are a type of chain-growth polymerization where the terminal end remains reactive throughout the process. This application is crucial for creating polymers with specific structures and functionalities, which are essential in materials science and engineering .
Preparation of Polymer Bound Transfer Hydrogenation Catalysts
In the field of catalysis, this compound is used to prepare polymer-bound transfer hydrogenation catalysts. These catalysts are significant for their role in facilitating the transfer of hydrogen between two reactants, a process widely used in the production of fine chemicals and pharmaceuticals .
Synthesis of Benzoyladenosine Derivatives
The compound is instrumental in synthesizing 4-(carboxymethyl-sulfamoyl)-benzoyladenosine , a derivative of adenosine. This application has implications in biochemistry and pharmacology, particularly in the design of drugs that target adenosine receptors .
Sulfonation of γ-Cyclodextrin
Sulfonation reactions involving γ-cyclodextrin utilize this compound as a reagent. The sulfonation process is key to enhancing the solubility and reactivity of cyclodextrins, which have applications in drug delivery systems and the food industry .
Research and Development in Material Science
The compound’s properties make it suitable for research and development within material science. Scientists can explore its behavior and interactions with other materials to develop new compounds with desired physical and chemical properties .
Chemical Synthesis
In chemical synthesis, this compound can be used to create complex molecules. Its reactive nature allows it to participate in various chemical reactions, contributing to the synthesis of a wide range of organic compounds .
Analytical Chemistry Applications
Due to its unique structure, 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid can be used in analytical chemistry to develop new methods for substance detection and quantification .
Life Science Research
Lastly, in life science research, this compound can be employed in the study of cellular processes, enzyme reactions, and metabolic pathways. Its application in this field can lead to advancements in understanding biological systems and developing therapeutic strategies .
Eigenschaften
IUPAC Name |
4-(carboxymethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6S/c1-10-4-5(2-6(10)8(13)14)17(15,16)9-3-7(11)12/h2,4,9H,3H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNDAZLAPUJWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1518755.png)
![2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one](/img/structure/B1518758.png)
![3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1518759.png)
![1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1518760.png)
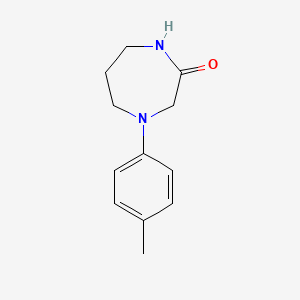
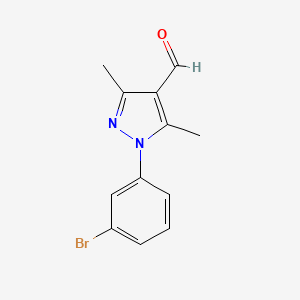
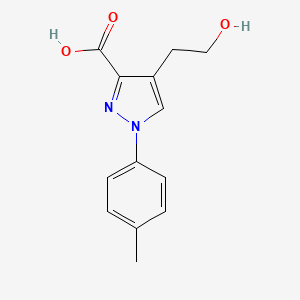

![Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518771.png)
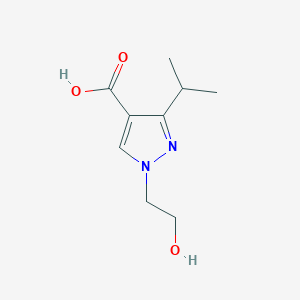
![4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B1518773.png)
![N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1518774.png)
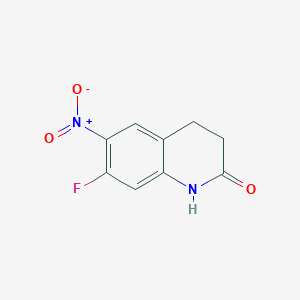
![4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1518778.png)